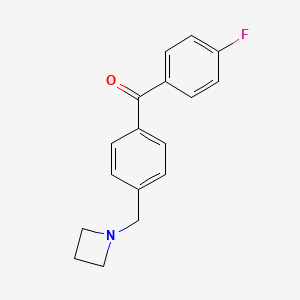

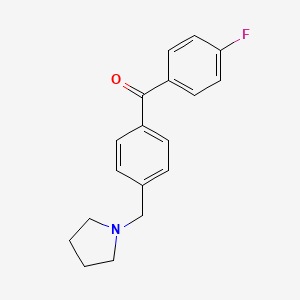

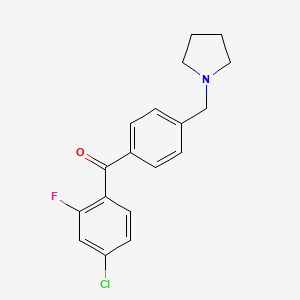

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and in a n-butanol medium at room temperature .Aplicaciones Científicas De Investigación

Analytical Methodology

A study by Ye et al. (2008) details a sensitive method for measuring concentrations of various environmental phenols, including benzophenones, in human milk. This method utilizes an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, showcasing the importance of benzophenone derivatives in analytical chemistry for environmental and health monitoring (Ye, X., Bishop, A., Needham, L., & Calafat, A., 2008).

Stereochemical Studies

Schwientek, Pleus, and Hamann (1999) investigated the enantioselective electrodes for stereoselective electroreduction of various benzophenones. Their study provides insights into the stereochemical applications of benzophenones in electrochemical processes (Schwientek, M., Pleus, S., & Hamann, C. H., 1999).

Chemical Synthesis

Okamoto, Kumeda, and Yonezawa (2010) describe a method for diarylation of the CF3 group in 4-trifluoromethylbenzoyl chloride, highlighting the chemical synthesis applications of benzophenone derivatives. This study presents a chemoselective arylation technique valuable in organic synthesis (Okamoto, A., Kumeda, K., & Yonezawa, N., 2010).

Photophysical and Photochemical Studies

Research by Ma et al. (2013) on 3-methylbenzophenone and 4-methylbenzophenone using spectroscopy and density functional theory calculations provides an understanding of their photophysical and photochemical reactions. This study underscores the significance of benzophenones in understanding the dynamics of photochemical processes (Ma, J., Su, T., Li, M., Zhang, X., Huang, J., & Phillips, D., 2013).

Corrosion Inhibition

A study by Boutouil et al. (2020) explores the use of benzophenone derivatives as corrosion inhibitors. This research highlights the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (Boutouil, A., Elazhary, I., Laamari, M. R., Ben El Ayouchia, H., Anane, H., El Haddad, M., & Stiriba, S., 2020).

Propiedades

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVVKVIDYNUOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642986 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone | |

CAS RN |

898783-93-2 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)

![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)